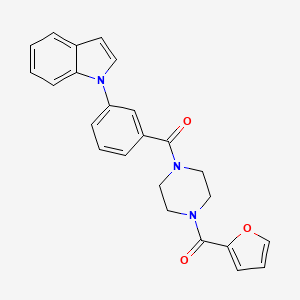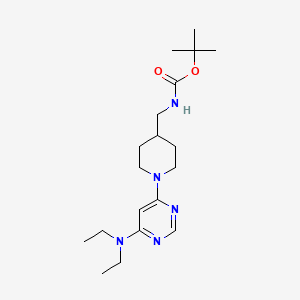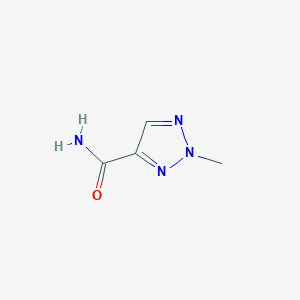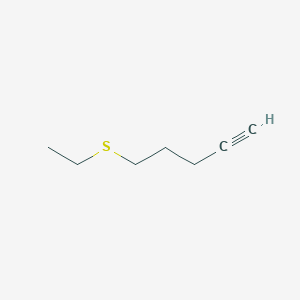![molecular formula C13H13FN8 B2919468 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine CAS No. 2415628-93-0](/img/structure/B2919468.png)
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring, which is further functionalized with a fluoropyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, which is then reacted with a purine precursor under controlled conditions. The fluoropyrimidine group is introduced through nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives as starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Fluorinated pyrimidine derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets. The fluoropyrimidine group can enhance binding affinity to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine
- 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
Uniqueness
Compared to similar compounds, 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoropyrimidine group can enhance its stability and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN8/c14-9-5-15-13(16-6-9)22-3-1-21(2-4-22)12-10-11(18-7-17-10)19-8-20-12/h5-8H,1-4H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATDHLFZDCVDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2NC=N3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2919386.png)

![7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B2919389.png)
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2919391.png)
![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)
![3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2919395.png)



![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)

![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2919407.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2919408.png)
